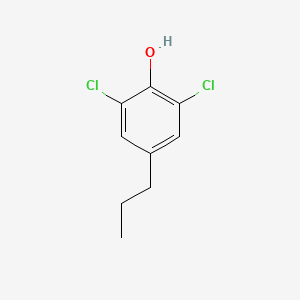

2,6-Dichloro-4-propylphenol

Beschreibung

2,6-Dichloro-4-propylphenol (C₉H₁₀Cl₂O) is a chlorinated phenolic compound characterized by chlorine atoms at the 2- and 6-positions and a propyl group at the 4-position of the benzene ring. Initially reported as a synthetic intermediate in 1977, it was later isolated as a natural product for the first time from the endophytic fungus Chaetomium sp. HQ-1 found in Astragalus chinensis . This discovery marked its identification as a bioactive metabolite with antimicrobial properties.

The compound exhibits moderate antibacterial activity against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 16–128 μg/mL .

Eigenschaften

CAS-Nummer |

61305-76-8 |

|---|---|

Molekularformel |

C9H10Cl2O |

Molekulargewicht |

205.08 g/mol |

IUPAC-Name |

2,6-dichloro-4-propylphenol |

InChI |

InChI=1S/C9H10Cl2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |

InChI-Schlüssel |

HNDVYGDZLSXOAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C(C(=C1)Cl)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-propylphenol can be synthesized through several methods. One common approach involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloro-4-propylphenol often involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-propylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Strong nucleophiles like sodium methoxide and sodium ethoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-propylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of pesticides and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-propylphenol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

The antimicrobial efficacy and structural attributes of 2,6-dichloro-4-propylphenol are contextualized below against structurally analogous chlorophenols and functionally similar antimicrobial agents from fungal sources.

Structural Analogues

2.1.1 4,5-Dimethylresorcinol (C₈H₁₀O₂)

- Structure : Two hydroxyl groups at 1,3-positions and methyl groups at 4,5-positions.

- Source: Co-isolated with 2,6-dichloro-4-propylphenol from Chaetomium sp. HQ-1 .

- Comparison: Lacks chlorine substituents, resulting in divergent biological targets and lower antimicrobial potency compared to 2,6-dichloro-4-propylphenol .

2.1.2 4,4’-Isopropylidenebis(2,6-dichlorophenol) (C₁₅H₁₂Cl₄O₂)

- Structure: Bis-phenol derivative with chlorine at 2,6-positions and an isopropylidene bridge.

- Source : Synthetic compound, structurally related but with higher chlorine content.

2.1.3 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄)

- Structure : Methoxy groups at 2,6-positions and a hydroxypropyl chain at the 4-position.

- Source : Derived synthetically or from plant metabolites.

- Activity: Limited antimicrobial data; structural differences (methoxy vs. chlorine) suggest altered solubility and bioactivity .

Functional Analogues (Antimicrobial Fungal Metabolites)

The table below compares 2,6-dichloro-4-propylphenol with other fungal-derived antimicrobial agents:

Key Findings :

Potency: Differanisole A, isolated from the same fungus, shows superior activity against MRSA (MIC <16 μg/mL) compared to 2,6-dichloro-4-propylphenol .

Spectrum: Aspergillus niger metabolites exhibit broader-spectrum activity but require higher concentrations (MIC up to >1,000 μg/mL), suggesting 2,6-dichloro-4-propylphenol is more potent against Gram-positive pathogens .

Structural Influence: Chlorine substituents in 2,6-dichloro-4-propylphenol likely enhance lipid membrane penetration compared to non-halogenated analogs like 4,5-dimethylresorcinol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.